Cas no 1463501-46-3 (O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate)

O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
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- (2S,5R)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate
- 1-tert-Butyl 2-ethyl(2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate
- O1-t-butyl o2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate
- O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate
- (2S,5R)-1-tert-butyl2-ethyl5-((benzyloxy)amino)piperidine-1,2-dicarboxylate
- (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
- AKOS032961402
- MFCD31382304
- 1463501-46-3
- AS-76651
- SCHEMBL15288042
- DB-210750
- 1-tert-butyl 2-ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-1,2-dicarboxylate
- SMKPOQAIVWXDFN-SJORKVTESA-N
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- MDL: MFCD31382304
- インチ: 1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m1/s1
- InChIKey: SMKPOQAIVWXDFN-SJORKVTESA-N
- SMILES: O(C(C)(C)C)C(N1C[C@@H](CC[C@H]1C(=O)OCC)NOCC1C=CC=CC=1)=O
計算された属性
- 精确分子量: g/mol
- 同位素质量: g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 9
- 複雑さ: 485
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 77.1
- 分子量: g/mol
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-50G |
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 97% | 50g |
¥ 7,180.00 | 2023-04-04 | |
eNovation Chemicals LLC | D684420-5G |
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 97% | 5g |
$250 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577027-25g |
1-(Tert-butyl) 2-ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 98% | 25g |
¥10472 | 2023-04-15 | |
Alichem | A129009238-1g |
(2S,5r)-1-tert-butyl 2-ethyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 97% | 1g |
1,646.30 USD | 2021-06-01 | |
Aaron | AR01JWOR-1g |
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester |
1463501-46-3 | 97% | 1g |
$71.00 | 2023-12-16 | |
abcr | AB566244-5g |
O1-t-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate, 95%; . |
1463501-46-3 | 95% | 5g |
€430.10 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-250mg |
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 97% | 250mg |
¥136.0 | 2024-04-24 | |
1PlusChem | 1P01JWGF-250mg |
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester |
1463501-46-3 | 95% | 250mg |
$22.00 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-1g |
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 97% | 1g |
¥441.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2623-50g |
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate |
1463501-46-3 | 97% | 50g |
¥7051.0 | 2024-04-24 |
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylateに関する追加情報
O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate: A Comprehensive Overview
The compound with CAS No. 1463501-46-3, known as O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its application within drug discovery.
The O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate structure is characterized by a piperidine ring system with two ester groups at positions 1 and 2. The stereochemistry at positions 2S and 5R plays a crucial role in determining its pharmacokinetic properties. The benzyloxyamino group attached to position 5 introduces additional complexity and functionality to the molecule. This configuration makes it a valuable candidate for exploring enantiomeric selectivity and bioavailability in preclinical studies.
Recent studies have highlighted the importance of piperidine derivatives in the development of central nervous system (CNS) agents. The benzyloxyamino group within this compound has been shown to enhance solubility and permeability, which are critical factors for CNS drug delivery. Researchers have also explored the use of tert-butyl and ethyl esters to optimize pharmacokinetic profiles, ensuring sustained release and improved therapeutic efficacy.
The synthesis of O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate involves a multi-step process that combines advanced stereochemical control with efficient coupling reactions. Key steps include the formation of the piperidine ring through intramolecular cyclization and the subsequent installation of the benzyloxyamino group via nucleophilic substitution. The use of chiral auxiliary reagents has been pivotal in achieving the desired stereochemistry at positions 2S and 5R.
Emerging research has focused on the biological evaluation of this compound across various disease models. Preclinical data suggest that it exhibits potent activity against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) efficiently has been attributed to the balanced lipophilicity introduced by the tert-butyl and ethyl ester groups.
In addition to its therapeutic potential, this compound serves as a valuable tool for studying enzyme kinetics and receptor interactions. The benzyloxyamino group has been utilized in designing probes for imaging techniques, enabling researchers to visualize molecular interactions in vivo.
Looking ahead, ongoing studies aim to further optimize the chemical structure of O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate for enhanced efficacy and reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials.
In conclusion, O1-tert-butyl O2-ethyl (2S,5R)-5-(benzyloxyamino)piperidine-1,2-dicarboxylate represents a promising lead compound in medicinal chemistry. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a key player in the development of novel therapeutics for CNS disorders.
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